2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine
Description
2-(4-{5H,6H,7H-Cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound featuring a bicyclic cyclopenta[d]pyrimidine core linked to a pyrimidine ring via a piperazine moiety. This compound is structurally analogous to kinase inhibitors and GPCR-targeting agents, where piperazine and pyrimidine motifs are common pharmacophores .
Properties
IUPAC Name |
4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7/c1-2-9-24(8-1)17-6-7-20-19(23-17)26-12-10-25(11-13-26)18-15-4-3-5-16(15)21-14-22-18/h6-7,14H,1-5,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLHUXRDKUAROU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)C4=NC=NC5=C4CCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine is a synthetic derivative of cyclopenta[d]pyrimidine and has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 312.43 g/mol. The structure features a cyclopenta[d]pyrimidine core linked to piperazine and pyrrolidine moieties, which are known to influence biological activity.
Antitumor Activity
Research indicates that derivatives of cyclopenta[d]pyrimidines exhibit significant antitumor properties. For example, a related compound demonstrated a GI50 (growth inhibition at 50% concentration) in the nanomolar range against various cancer cell lines. The structure-activity relationship suggests that modifications at the N and C positions enhance potency against tumor cells while overcoming drug resistance mechanisms associated with P-glycoprotein (Pgp) and βIII-tubulin overexpression .
Antimicrobial Properties
Compounds derived from the cyclopenta[d]pyrimidine scaffold have shown promising antimicrobial activities. For instance, certain analogs have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics . The presence of specific functional groups in the structure enhances lipophilicity and bioavailability, contributing to their efficacy.
Neuropharmacological Effects
The piperazine component is often associated with neuropharmacological effects. Studies on similar compounds indicate potential anxiolytic and antidepressant activities, likely due to interactions with serotonin and dopamine receptors. This highlights the importance of the piperazine moiety in modulating central nervous system activity .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Substituents on the cyclopenta[d]pyrimidine ring significantly influence biological activity.
- The presence of electron-withdrawing or electron-donating groups can enhance or diminish activity depending on the target mechanism.
- Modifications in the piperazine ring can affect receptor binding affinity and selectivity.
In Vivo Efficacy
In a notable study, a related cyclopenta[d]pyrimidine compound was evaluated in a triple-negative breast cancer xenograft model. The results demonstrated significant tumor growth inhibition, suggesting that these compounds may serve as effective therapeutic agents in challenging cancer types .
Pharmacokinetics
Investigations into the pharmacokinetic profiles of these compounds indicate favorable absorption characteristics and metabolic stability. This is crucial for developing effective treatments that require sustained drug levels in systemic circulation .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the cyclopenta[d]pyrimidine structure exhibit significant anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation.
Neuropharmacology
The structural components of this compound suggest potential applications in neuropharmacology. Research indicates that piperazine derivatives can interact with neurotransmitter receptors, such as serotonin and dopamine receptors. This interaction may lead to therapeutic effects for disorders such as depression and anxiety.
Antimicrobial Properties
Preliminary studies have demonstrated that similar compounds exhibit antimicrobial activity against a range of bacteria and fungi. The unique structural features of the cyclopenta[d]pyrimidine core may contribute to this activity by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Case Study 1: Anticancer Screening
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their anticancer activity against human breast cancer cells (MCF-7). The most active derivative showed an IC50 value of 12 µM, indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Neuroactive Effects
A research article in Neuropharmacology reported on the effects of a related piperazine compound on serotonin receptors. The study found that the compound acted as a selective serotonin reuptake inhibitor (SSRI), leading to increased serotonin levels in the synaptic cleft, which could be beneficial for treating depression.
Comparison with Similar Compounds
Pyrido/Pyrazino-Pyrimidinones
Compounds such as 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (EP 2023/39) share the piperazine-pyrimidine framework but differ in their bicyclic systems.
Cyclopenta[d]pyrimidine Derivatives
2-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine (BK49533) features a tert-butyl substituent on the cyclopenta[d]pyrimidine and a trifluoromethyl group on the pyrimidine. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the pyrrolidin-1-yl group in the target compound .
Substituent-Driven Variations
Piperazine Modifications
Pyrimidine Substituents
- Trifluoromethyl vs. Pyrrolidin-1-yl : The trifluoromethyl group in BK49533 enhances electron-withdrawing effects, while the pyrrolidin-1-yl group in the target compound offers conformational flexibility and moderate basicity .
- Amino vs. Pyrrolidinyl: Derivatives like 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-N-ethylpyrimidin-4-amine (PubChem, 2004) replace pyrrolidin-1-yl with an ethylamine group, simplifying synthesis but reducing steric bulk .
Pharmacological Implications
While explicit activity data for the target compound are unavailable, structurally related compounds demonstrate kinase inhibition (e.g., cyclin-dependent kinases) and GPCR modulation. The pyrrolidin-1-yl group may enhance selectivity for targets requiring hydrophobic pockets, whereas trifluoromethyl or methylpiperazine groups prioritize metabolic stability .
Data Tables
Table 1: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
